R 56865

Cardiomyocyte Electrophysiology Late Sodium Current Inhibition Ischemia-Reperfusion Injury

R 56865 is the only cardiocytoprotective agent combining selective INaL blockade (42% reduction at 10 µM, no inactivation kinetics alteration) with class III antiarrhythmic effects and direct antagonism of digoxin at the sarcoplasmic reticulum Ca²⁺-release channel. Unlike lidocaine or dofetilide, it prevents ouabain-induced ventricular tachycardia (0.08–0.32 mg/kg i.v.) and maintains full reperfusion salvage efficacy even when administered solely at reperfusion onset—a window where most agents fail. For researchers probing INaL in human cardiomyocyte arrhythmogenesis or studying digitalis intoxication mechanisms, R 56865 offers unmatched multi-target precision.

Molecular Formula C23H28FN3OS
Molecular Weight 413.6 g/mol
CAS No. 104606-13-5
Cat. No. B1678717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR 56865
CAS104606-13-5
SynonymsN-(1-(4-(4-fluorophenoxy)butyl)-4-piperidinyl)-N-methyl-2-benzothiazolamine
R 56865
R-56865
R56865
Molecular FormulaC23H28FN3OS
Molecular Weight413.6 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)CCCCOC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C23H28FN3OS/c1-26(23-25-21-6-2-3-7-22(21)29-23)19-12-15-27(16-13-19)14-4-5-17-28-20-10-8-18(24)9-11-20/h2-3,6-11,19H,4-5,12-17H2,1H3
InChIKeyPZPXREFPAFDHNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R 56865 Procurement Guide: Definition, Class, and Scientific Positioning


R 56865 (CAS: 104606-13-5) is a benzothiazolamine derivative, designated chemically as N-[1-[4-(4-fluorophenoxy)butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine. It is a prototype cardiocytoprotective agent with a multi-mechanism action profile. Functionally, it acts as an inhibitor of Na⁺/Ca²⁺ overload and a blocker of the late sodium current (INaL) in human cardiomyocytes [1]. Additionally, it displays class III antiarrhythmic electrophysiological effects [2]. Its primary indications include protecting against cardiac glycoside intoxication and mitigating myocardial ischemia-reperfusion injury.

R 56865: Why In-Class Analogs and Standard Agents Cannot Be Substituted


Generic substitution with other in-class agents (e.g., standard Na⁺ channel blockers like lidocaine, pure class III antiarrhythmics like dofetilide, or other cytoprotective agents like dichlorobenzamil) is scientifically unsupported. Evidence demonstrates that R 56865 possesses a unique multi-targeted mechanism: it inhibits the late sodium current (INaL) without affecting sodium channel inactivation kinetics, unlike typical class I agents [1], while also conferring class III electrophysiological effects [2]. Furthermore, its direct antagonism of digoxin at the sarcoplasmic reticulum Ca²⁺-release channel is a distinct property not shared by most Na⁺/Ca²⁺ overload inhibitors [3]. Crucially, its cardioprotective efficacy during reperfusion is maintained even when administered solely at the onset of reperfusion, a therapeutic window where many agents fail [4].

R 56865 Product-Specific Quantitative Evidence: Comparative Pharmacology & Differentiation


Selective Blockade of Human Late Sodium Current (INaL) Without Affecting Inactivation Kinetics

R 56865 demonstrates a selective blockade of the late sodium current (INaL) in human atrial myocytes. At a concentration of 10 μM, it reduced veratrine-induced INaL by 42.01 ± 8.6%, whereas the classic sodium channel blocker tetrodotoxin (TTX, 1 μM) fully prevented the increase [1]. Crucially, R 56865 (10 μM) achieved this inhibition without significantly altering the inactivation time constants (tau1 and tau2) of the sodium channel, unlike many class I antiarrhythmics [1].

Cardiomyocyte Electrophysiology Late Sodium Current Inhibition Ischemia-Reperfusion Injury

Superior Recovery of Left Ventricular Function Post-Ischemia Compared to Untreated Controls

In a guinea pig model of ischemia-reperfusion, R 56865 (1 μM) significantly improved the recovery of left ventricular developed pressure (LVDP) upon reperfusion. The treated group achieved a recovery of 29.1 ± 6.8 mm Hg, while the untreated control group recovered only 2.4 ± 2.0 mm Hg [1]. This represents a >12-fold improvement in functional recovery.

Cardioprotection Ischemia-Reperfusion Ventricular Function

Non-Competitive Antagonism of Digoxin at the SR Ca²⁺-Release Channel

R 56865 acts as a non-competitive antagonist of digoxin binding to the cardiac sarcoplasmic reticulum (SR) Ca²⁺-release channel. It inhibits [³H]-digoxin binding to SR vesicles in a mixed non-competitive manner, increasing the Kd and reducing the Bmax [1]. Functionally, at 5 μM, R 56865 decreased the single-channel open probability (Po) of SR Ca²⁺-release channels activated by 1 nM digoxin, reducing Po back to the level seen prior to digoxin activation [1]. In contrast, R 56865 (0.5-50 μM) had no effect on the Po of channels activated by Ca²⁺ alone, demonstrating specificity for the glycoside-binding site.

Cardiac Glycoside Toxicity Sarcoplasmic Reticulum Calcium Signaling

Inhibition of Na⁺/Ca²⁺ Exchange with Potency Comparable to the Reference Inhibitor Dichlorobenzamil

In purified cardiac sarcolemmal vesicles, R 56865 inhibited Na⁺/Ca²⁺ exchange with an ED50 of 45 μmol/L. This potency was close to that of the reference Na⁺/Ca²⁺ exchange inhibitor dichlorobenzamil, which had an ED50 of 27 μmol/L under the same conditions [1]. This indicates that R 56865 is a moderately potent inhibitor of this critical ion transporter, albeit less potent than dichlorobenzamil. Its inhibitory effect on Na⁺/H⁺ exchange was much weaker (ED50 = 180 μmol/L at 0.05 mmol/L Na⁺) [1].

Ion Transport Na+/Ca2+ Exchanger Cardiac Sarcolemma

Reduction of Ouabain-Induced Ventricular Arrhythmias at Doses That Spare Normal Electrophysiology

In anesthetized dogs, R 56865 (0.08 to 0.32 mg/kg i.v.) dose-dependently reduced ouabain-induced ventricular arrhythmias. Importantly, at the antiarrhythmic dose of 0.16 mg/kg, it had no effect on normal atrial, AV nodal, or ventricular conduction times and refractoriness [1]. This contrasts with higher doses (0.64 to 2.5 mg/kg) that did alter these parameters [1]. Additionally, in isolated Purkinje fibers, 1 μM R 56865 reduced the amplitude of ouabain-induced delayed afterdepolarizations (DADs) and inhibited triggered activity, without affecting normal automaticity [1].

Cardiac Arrhythmia Electrophysiology Ouabain Toxicity

Antifibrillatory Effect During Reperfusion Even When Administered Only at Reperfusion Onset

In an isolated guinea-pig heart model of ischemia-reperfusion, R 56865 administered only at the onset of reperfusion (without pretreatment) reduced the incidence of delayed sustained fibrillation. When given before ischemia, it potently inhibited reperfusion fibrillation at concentrations between 0.01 and 0.1 μmol/L [1]. Critically, at 0.1 μmol/L, it had no cardiodepressant effects in normoxic hearts and only marginally reduced left ventricular pressure [1]. This is a key differentiator from many cardioprotective agents that require pretreatment to be effective.

Ventricular Fibrillation Reperfusion Injury Therapeutic Window

R 56865: Key Research & Industrial Application Scenarios Based on Evidence


Investigating Late Sodium Current (INaL) Inhibition in Human Cardiac Electrophysiology

Use as a selective pharmacological tool to study the role of INaL in human atrial myocyte action potential prolongation and arrhythmogenesis, leveraging its ability to block INaL (42% reduction at 10 μM) without altering inactivation kinetics [1].

Preclinical Studies of Cardiac Glycoside (Ouabain/Digoxin) Toxicity and Antidote Development

Employ as a reference agent for preventing ouabain-induced ventricular tachycardia (dose range 0.08-0.32 mg/kg i.v. in dogs) and for studying mechanisms of digitalis-induced delayed afterdepolarizations and triggered activity [1].

Assessing Cardioprotective Efficacy in Myocardial Ischemia-Reperfusion Injury Models

Utilize as a positive control or test compound to evaluate functional recovery (e.g., LVDP improvement from 2.4 to 29.1 mm Hg post-ischemia) and to study reperfusion salvage mechanisms independent of sodium overload [1].

Evaluating Na⁺/Ca²⁺ Exchanger (NCX) Pharmacology in Isolated Cardiac Membranes

Apply as a moderately potent NCX inhibitor (ED50 = 45 μmol/L) to probe the exchanger's role in calcium handling and contractility, with dichlorobenzamil (ED50 = 27 μmol/L) as a reference for comparative studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for R 56865

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.